molecular formula C8H10FN B064289 (R)-1-(2-fluorophenyl)ethanamine CAS No. 185545-90-8

(R)-1-(2-fluorophenyl)ethanamine

Cat. No. B064289
M. Wt: 139.17 g/mol
InChI Key: DIWHJJUFVGEXGS-ZCFIWIBFSA-N
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Description

Synthesis Analysis

The synthesis of related fluorophenyl compounds often involves the condensation of (R)-1-(fluorophenyl)ethanamine with various reagents under mild conditions, confirming structures via NMR, and analyzing optical activities through rotation measurements (Pejchal, Štěpánková, & Drabina, 2011). Additionally, the preparation of (R)-fluoropyruvaldehyde N,S-ketals from alpha-(fluoroalkyl)-beta-sulfinylenamines showcases a method involving a Pummerer reaction followed by a 1,2-migration, highlighting a stereospecific transformation (Volonterio et al., 1997).

Molecular Structure Analysis

Investigations into related compounds have utilized FT-IR, NBO, HOMO-LUMO, and MEP analysis to understand the optimized molecular structure and vibrational frequencies, revealing insights into the molecule's stability and charge transfer mechanisms. This includes the analysis of 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone and similar compounds (Mary et al., 2015).

Chemical Reactions and Properties

The reactivity and properties of (R)-1-(2-fluorophenyl)ethanamine derivatives have been explored through various studies, including the synthesis of 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl ureas and their inhibition activity, demonstrating the compound's potential in biochemical applications (Pejchal et al., 2011).

Physical Properties Analysis

The physical properties of fluorophenyl compounds are often characterized by their molecular structure, vibrational frequencies, and stability analyses. For instance, compounds like 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone have been thoroughly investigated to determine their role in nonlinear optics and potential inhibitory activities against specific enzymes, providing insights into their physical characteristics (Mary et al., 2015).

Chemical Properties Analysis

The chemical properties of such compounds are closely linked to their molecular structure and reactivity. Studies on complexes like the Rh(I)(2,5-norbornadiene)(biphenyl)(tris(4-fluorophenyl)phosphine) have shown applications in polymerization, indicating the versatile chemical properties that can be attributed to fluorophenyl compounds (Tan et al., 2019).

Scientific Research Applications

Radiative Decay Engineering

Radiative decay engineering (RDE) represents a novel approach in fluorescence spectroscopy, beneficial for biochemistry and molecular biology applications. RDE involves modifying the emission of fluorophores by altering their radiative decay rates, which can increase the quantum yields of low quantum yield chromophores and direct emission in specific directions. This technique, utilizing fluorophore-metal interactions, offers new avenues for medical diagnostics and biotechnology, highlighting the potential of fluorinated compounds in enhancing fluorescence-based assays (Lakowicz, 2001).

Toxicity of Fluorophores in Molecular Imaging

A comprehensive review of the toxicity of 19 widely used fluorophores, including fluorinated compounds, underscores the importance of evaluating the safety profiles of these substances. Despite their utility in vivo for cancer diagnosis and molecular imaging, understanding their cytotoxicity, tissue toxicity, and mutagenicity is crucial for safe clinical applications. This review provides a foundation for the responsible use of fluorinated fluorophores in medical diagnostics and research (Alford et al., 2009).

Synthesis and Applications of Fluorinated Compounds

Research on the practical synthesis of fluorinated biphenyls, key intermediates for manufacturing non-steroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen, showcases the significance of fluorinated compounds in pharmaceutical development. The methods outlined for synthesizing these compounds, including handling fluorine-containing reagents, have broad implications for drug synthesis and design, demonstrating the utility of fluorinated intermediates in creating more effective pharmaceuticals (Qiu et al., 2009).

Gas Separations using Fluorinated Ionic Liquids

The development of supported ionic liquid membranes (SILMs) using fluorinated ionic liquids for gas separations, such as CO2/N2 and CO2/CH4, highlights the role of fluorinated compounds in enhancing industrial processes. This research points toward the potential of fluorinated ionic liquids in improving efficiency and selectivity in gas separations, contributing to advancements in environmental engineering and sustainable technology practices (Scovazzo, 2009).

Fluorescent Chemosensors

Fluorinated compounds are integral to the development of fluorescent chemosensors for detecting a wide range of analytes, including metal ions and neutral molecules. The high selectivity and sensitivity of these chemosensors, based on fluorinated platforms, are crucial for applications in environmental monitoring, medical diagnostics, and chemical analysis, underscoring the versatility and importance of fluorinated molecules in analytical chemistry (Roy, 2021).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H315, H319, and H335 . Precautionary statements include P261, P305, P338, and P351 . It’s recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

(1R)-1-(2-fluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c1-6(10)7-4-2-3-5-8(7)9/h2-6H,10H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIWHJJUFVGEXGS-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381257
Record name (1R)-1-(2-Fluorophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(2-fluorophenyl)ethanamine

CAS RN

185545-90-8
Record name (1R)-1-(2-Fluorophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-1-(2-Fluorophenyl)ethylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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